molecular formula C6H4ClNO2 B14868470 5-Chloro-3-hydroxypyridine-2-carbaldehyde

5-Chloro-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B14868470
M. Wt: 157.55 g/mol
InChI Key: LQLVFVJPWKAYAZ-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydroxypyridine-2-carbaldehyde typically involves the chlorination of 3-hydroxypyridine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Its aldehyde group allows it to participate in condensation reactions, forming Schiff bases with amines, which are important in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxypyridine: Similar in structure but lacks the aldehyde group.

    3-Hydroxypyridine-2-carbaldehyde: Similar but without the chlorine atom.

    5-Chloro-3-hydroxypyridine: Lacks the aldehyde group.

Uniqueness

5-Chloro-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both the chlorine and aldehyde functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

5-chloro-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H

InChI Key

LQLVFVJPWKAYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C=O)Cl

Origin of Product

United States

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